Specific Scientific Field: Pharmacology and Toxicology
Methods of Application or Experimental Procedures: Samples of 6-methylnicotine analysed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . Chemical analysis confirmed the sample was 6 methylnicotine, racemic, and 98 % pure utilizing 1 H NMR, chiral UPLC UV, and GC-MS, respectively .
Results or Outcomes: The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 2.9 % vs. 85.6 ± 0.6 % for freebase forms) . The QSAR computational pharmacology of 6 methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Conventional in vitro toxicology testing (Neutral Red and Ames) demonstrated 6 methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 6-Methylpicolinonitrile has been used in the synthesis of triazolo[1,5-c]pyrimidines, which are potential antiasthma agents .
Results or Outcomes: The synthesized triazolo[1,5-c]pyrimidines could potentially be used as antiasthma agents. Further pharmacological testing and clinical trials would be needed to confirm their efficacy and safety .
Summary of the Application: 6-Methylpicolinonitrile has been used in the synthesis of s-tetrazine derivatives, which are potential antitumor agents .
Results or Outcomes: The synthesized s-tetrazine derivatives could potentially be used as antitumor agents. Further pharmacological testing and clinical trials would be needed to confirm their efficacy and safety .
Specific Scientific Field: Chemical Synthesis
Summary of the Application: 6-Methylpicolinonitrile can be used to synthesize 3-Chloro-6-methylpicolinonitrile, a compound that may have various applications in chemical reactions .
Results or Outcomes: The synthesized 3-Chloro-6-methylpicolinonitrile could potentially be used in various chemical reactions.
Specific Scientific Field: Organometallic Chemistry
Summary of the Application: 6-Methylpicolinonitrile can be used in the synthesis of pincer ligands, which have found significant applications in synthesis, bond activation, and catalysis .
Results or Outcomes: The synthesized pincer ligands could potentially be used in various chemical reactions.
6-Methylpyridine-2-carbonitrile, also known as 2-cyano-6-methylpyridine or 6-methylpicolinonitrile, is a heterocyclic aromatic compound. It belongs to the class of pyridine derivatives, which are aromatic molecules containing a six-membered ring with one nitrogen atom. The addition of a methyl group (CH3) at the 6th position and a cyano group (C≡N) at the 2nd position of the pyridine ring gives it unique chemical properties [].
The key feature of 6-Methylpyridine-2-carbonitrile is its aromatic pyridine ring. This ring structure consists of six carbon atoms and one nitrogen atom arranged in a planar hexagon, with delocalized electrons across the ring system. The methyl group at the 6th position is an electron-donating group, slightly increasing the electron density in the ring. The cyano group at the 2nd position, on the other hand, is an electron-withdrawing group due to the electronegativity of nitrogen. This creates a dipole moment within the molecule, making it slightly polar [].
It's important to note that 6-Methylpyridine-2-carbonitrile has a positional isomer, 6-Methylpyridine-3-carbonitrile. These isomers have the same functional groups but differ in their attachment points to the pyridine ring, leading to potentially different chemical properties [].
Several chemical reactions involving 6-Methylpyridine-2-carbonitrile are relevant to scientific research. Here are a few examples:
Nucleophilic aromatic substitution (S_NAr): The electron-withdrawing cyano group can activate the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at specific positions on the ring, depending on the chosen nucleophile.
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